molecular formula C25H22ClN5O2S B11666665 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11666665
M. Wt: 492.0 g/mol
InChI Key: XSNKYAWGDDZQFR-WPWMEQJKSA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a phenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with phenyl isothiocyanate to form the intermediate 4-chlorophenylthiourea. This intermediate then undergoes cyclization with acetic anhydride to form the triazole ring. The final step involves the condensation of the triazole derivative with 3-methoxybenzaldehyde in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogenic organisms and cancer cells.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules, particularly in the development of new pharmaceuticals.

    Material Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and the chlorophenyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide
  • 4-(4-chlorophenyl)-2-phenylthiazole

Uniqueness

Compared to similar compounds, 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. The presence of the methoxyphenyl group enhances its solubility and bioavailability, making it a more effective candidate for medicinal applications.

Properties

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H22ClN5O2S/c1-17(19-7-6-10-22(15-19)33-2)27-28-23(32)16-34-25-30-29-24(18-11-13-20(26)14-12-18)31(25)21-8-4-3-5-9-21/h3-15H,16H2,1-2H3,(H,28,32)/b27-17+

InChI Key

XSNKYAWGDDZQFR-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=CC(=CC=C4)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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